molecular formula C8H12N2 B1428568 N-ethyl-2-methylpyridin-3-amine CAS No. 1346544-43-1

N-ethyl-2-methylpyridin-3-amine

Cat. No. B1428568
M. Wt: 136.19 g/mol
InChI Key: KMFBUFMVRYPIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-ethyl-2-methylpyridin-3-amine” is a synthetic compound that belongs to the class of pyridine amines . It has a CAS Number of 1346544-43-1 . The IUPAC name for this compound is N-ethyl-2-methyl-3-pyridinamine .


Molecular Structure Analysis

The molecular weight of “N-ethyl-2-methylpyridin-3-amine” is 136.2 . The InChI code for this compound is 1S/C8H12N2/c1-3-9-8-5-4-6-10-7(8)2/h4-6,9H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

“N-ethyl-2-methylpyridin-3-amine” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

  • Chemical Synthesis and Catalysis

    • N-ethyl-2-methylpyridin-3-amine and its derivatives are used in various chemical synthesis processes. For instance, they are involved in reductive amination reactions, where they act as catalysts or reagents for the synthesis of complex organic compounds. Studies like those by Burkhardt et al. (2008) discuss the use of related compounds for reductive aminations of ketones and aldehydes (Burkhardt et al., 2008).
  • Pharmaceutical Intermediates

    • Compounds such as N-ethyl-2-methylpyridin-3-amine are key intermediates in the synthesis of various pharmaceuticals. They are often utilized in the creation of new drug molecules or modification of existing ones. For example, the synthesis of N-methyl-2-(2-pyridyl)ethylamine hydrochloride, as reported by Huang Lai-ying (2012), highlights the use of similar compounds in pharmaceutical synthesis (Huang Lai-ying, 2012).
  • Material Science and Catalysis

    • In material science, these compounds are explored for their catalytic properties. Research by Senthamarai et al. (2018) on the use of cobalt oxide nanoparticles for reductive amination illustrates the role of similar pyridine derivatives in developing new catalytic materials (Senthamarai et al., 2018).
  • Exploration of Chemical Structures

    • The molecular structure of N-ethyl-2-methylpyridin-3-amine and its analogs is a subject of study to understand their chemical behavior and potential applications. Yao et al. (2010) have investigated similar compounds to determine their planar structures and potential for forming intermolecular hydrogen bonds (Yao et al., 2010).
  • Environmental and Agricultural Applications

    • Some derivatives of N-ethyl-2-methylpyridin-3-amine are explored for their environmental and agricultural applications, such as in the synthesis of herbicides. Research by Qingmin Wang et al. (2004) into pyridinemethylene amine derivatives shows the potential agricultural applications of related compounds (Qingmin Wang et al., 2004).

Safety And Hazards

The safety information for “N-ethyl-2-methylpyridin-3-amine” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-ethyl-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-9-8-5-4-6-10-7(8)2/h4-6,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFBUFMVRYPIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-methylpyridin-3-amine

CAS RN

1346544-43-1
Record name N-ethyl-2-methylpyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-methylpyridin-3-amine
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-methylpyridin-3-amine
Reactant of Route 3
Reactant of Route 3
N-ethyl-2-methylpyridin-3-amine
Reactant of Route 4
Reactant of Route 4
N-ethyl-2-methylpyridin-3-amine
Reactant of Route 5
N-ethyl-2-methylpyridin-3-amine
Reactant of Route 6
Reactant of Route 6
N-ethyl-2-methylpyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.